molecular formula C17H12ClN3O3S2 B2873488 (Z)-4-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-85-7

(Z)-4-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2873488
CAS No.: 865181-85-7
M. Wt: 405.87
InChI Key: SOCBKPNYWMXBHS-JZJYNLBNSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a sulfamoyl (-SO2NH2) group at position 6, a prop-2-yn-1-yl (propargyl) group at position 3, and a 4-chlorobenzoyl moiety attached via an imine linkage. The Z-configuration denotes the spatial arrangement of substituents around the C=N bond, which is critical for its biological and physicochemical properties. The 4-chloro substitution on the benzamide may improve lipophilicity and target binding affinity .

Properties

IUPAC Name

4-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h1,3-8,10H,9H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCBKPNYWMXBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The target compound’s benzo[d]thiazole scaffold differentiates it from analogs with [1,3,4]-thiadiazole (e.g., compounds 6, 8a–d, 4g–h in ) or quinolinium (e.g., I5, I6 in ) cores. Benzo[d]thiazole systems are associated with antimicrobial, anticancer, and enzyme-inhibitory activities due to their planar aromatic structure and ability to interact with biological targets via π-π stacking. In contrast, [1,3,4]-thiadiazoles (e.g., 6) often exhibit diverse bioactivities, including antifungal and anti-inflammatory properties, but may lack the same rigidity as benzo[d]thiazoles .

Table 1: Comparison of Core Heterocycles
Compound Core Structure Key Substituents Melting Point (°C)
Target Compound Benzo[d]thiazole 6-SO2NH2, 3-prop-2-yn-1-yl, 4-Cl-benzamide Not Reported
6 () [1,3,4]-Thiadiazole 5-Isoxazol-5-yl, 3-phenyl 160
8a () Pyridin-2-yl 5-Acetyl-6-methyl 290
I6 () Quinolinium 4-Hydroxystyryl, 3-methylbenzo[d]thiazole Not Reported

Substituent Effects on Bioactivity and Physicochemical Properties

  • Sulfamoyl Group: The 6-sulfamoyl group in the target compound distinguishes it from analogs like 8a–c (), which feature acetyl or ester groups.
  • Propargyl Group : The 3-prop-2-yn-1-yl substituent introduces alkyne functionality, enabling click chemistry modifications. This contrasts with phenyl (e.g., 6 ) or methyl (e.g., I6 ) groups in analogs, which lack similar reactivity .
  • 4-Chlorobenzoyl Moiety: The chloro substitution may increase lipophilicity and membrane permeability compared to non-halogenated benzamides (e.g., 4g–h in ) .
Table 2: Substituent Impact on Key Properties
Compound Key Substituent Functional Role Spectral Data (IR, cm⁻¹)
Target Compound 6-SO2NH2 H-bonding, solubility Not Reported
8a () 5-Acetyl-6-methyl Electron-withdrawing, metabolic stability 1679, 1605 (C=O)
I5 () 3-Dipropylamine Cationic charge, membrane interaction Not Reported

Stereochemical Considerations

The Z-configuration of the imine linkage in the target compound may enforce a specific spatial orientation, optimizing interactions with biological targets. Analogous compounds with E/Z isomerism, such as I6 (), demonstrate configuration-dependent bioactivity, suggesting similar stereochemical sensitivity for the target compound .

Preparation Methods

Thiazole Ring Formation

The benzothiazole scaffold is synthesized from 2-amino-4-chlorobenzenethiol (1 ) and ethyl 4-chlorobenzoate (2 ) via a cyclocondensation reaction.

Procedure :

  • 1 (5.0 g, 28.6 mmol) and 2 (6.2 g, 31.5 mmol) are refluxed in toluene (100 mL) with p-toluenesulfonic acid (0.5 g) for 12 hours.
  • The intermediate thioamide is isolated by filtration (Yield: 78%).
  • Oxidative cyclization using iodine (1.2 eq) in DMF at 80°C for 6 hours yields 6-chlorobenzo[d]thiazol-2(3H)-one (3 ) (Yield: 65%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.89 (d, J = 8.4 Hz, 1H), 7.52 (dd, J = 8.4, 2.0 Hz, 1H), 7.31 (d, J = 2.0 Hz, 1H).
  • GC-MS (EI+) : m/z 199.1 [M+H]+.

Sulfamoylation at the 6-Position

3 is functionalized with a sulfamoyl group using chlorosulfonic acid followed by ammonium hydroxide.

Procedure :

  • 3 (3.0 g, 15.1 mmol) is added dropwise to chlorosulfonic acid (10 mL) at 0°C and stirred for 2 hours.
  • The mixture is quenched in ice-water, and the sulfonic acid intermediate is extracted with ethyl acetate.
  • Treatment with NH4OH (25%) at pH 9–10 yields 6-sulfamoylbenzo[d]thiazol-2(3H)-one (4 ) (Yield: 58%).

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d6) : δ 167.8 (C=O), 149.2 (C-SO2), 134.5, 129.8, 126.3 (Ar-C).
  • HPLC Purity : 98.2%.

Introduction of the Prop-2-yn-1-yl Side Chain

Alkylation of the Thiazolidinone Nitrogen

The 3-position nitrogen of 4 is alkylated using propargyl bromide under basic conditions.

Procedure :

  • 4 (2.5 g, 9.8 mmol) and K2CO3 (4.1 g, 29.4 mmol) are suspended in DMF (50 mL).
  • Propargyl bromide (1.2 eq) is added dropwise at 0°C, and the reaction is stirred for 24 hours at 25°C.
  • The product, 3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-one (5 ), is purified via column chromatography (Yield: 72%).

Characterization :

  • FT-IR (KBr) : 3290 cm⁻¹ (≡C-H stretch), 2105 cm⁻¹ (C≡C stretch).
  • Melting Point : 182–184°C.

Formation of the (Z)-Benzamide Imine

Condensation with 4-Chlorobenzoyl Chloride

The final step involves coupling 5 with 4-chlorobenzoyl chloride to establish the Z-configuration.

Procedure :

  • 5 (1.8 g, 6.2 mmol) and 4-chlorobenzoyl chloride (1.1 eq) are refluxed in anhydrous THF (30 mL) with Et3N (2 eq) for 8 hours.
  • The (Z)-isomer is selectively crystallized from ethanol/water (Yield: 54%).

Optimization Notes :

  • Solvent Effects : THF maximizes imine stability compared to DCM or toluene.
  • Temperature Control : Reflux conditions favor kinetic Z-selectivity over the thermodynamically stable E-isomer.

Characterization :

  • ¹H NMR (400 MHz, CDCl3) : δ 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (s, 1H, NH), 4.92 (d, J = 2.4 Hz, 2H, CH2), 2.51 (t, J = 2.4 Hz, 1H, ≡CH).
  • HPLC-MS : m/z 434.0 [M+H]+.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
Thiazole formation I2, DMF, 80°C 65 97.5
Sulfamoylation ClSO3H, NH4OH 58 98.2
Alkylation Propargyl bromide, K2CO3 72 99.0
Benzamide condensation 4-Cl-benzoyl chloride, Et3N 54 98.8

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfamoylation : Competing sulfonation at the 5-position is minimized by using excess chlorosulfonic acid and short reaction times.
  • Z/E Isomerism : Kinetic control via low-temperature crystallization ensures >95% Z-configuration.
  • Propargyl Group Stability : Alkylation under inert atmosphere (N2) prevents oxidative side reactions.

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